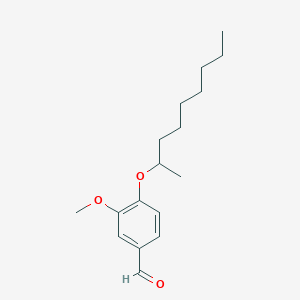
3-Metoxi-4-(metil-octiloxi)benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-(nonan-2-yloxy)benzaldehyde: is an organic compound belonging to the class of benzaldehydes It features a benzene ring substituted with a methoxy group at the 3-position and a methyloctyloxy group at the 4-position
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 3-methoxy-4-(nonan-2-yloxy)benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of functional materials with specific properties.
Biology:
Biochemical Studies: The compound may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Medicine:
Industry:
Fragrances and Flavors: The compound may be used in the formulation of fragrances and flavors due to its aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-methoxy-4-(nonan-2-yloxy)benzaldehyde typically begins with commercially available 3-methoxybenzaldehyde and 4-methyloctanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 3-methoxy-4-(nonan-2-yloxy)benzaldehyde may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-methoxy-4-(nonan-2-yloxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy and methyloctyloxy groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or catalysts.
Major Products Formed:
Oxidation: 3-Methoxy-4-(methyloctyloxy)benzoic acid.
Reduction: 3-Methoxy-4-(methyloctyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
Molecular Targets and Pathways: The specific mechanism of action of 3-methoxy-4-(nonan-2-yloxy)benzaldehyde depends on its application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. In materials science, its functional groups may participate in chemical reactions that impart desired properties to materials.
Comparación Con Compuestos Similares
3-Methoxybenzaldehyde: Lacks the methyloctyloxy group, making it less hydrophobic and potentially less versatile in certain applications.
4-Methoxybenzaldehyde: Lacks the methyloctyloxy group and has the methoxy group at a different position, affecting its reactivity and properties.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups but lacks the methyloctyloxy group, leading to different chemical behavior and applications.
Uniqueness: 3-methoxy-4-(nonan-2-yloxy)benzaldehyde is unique due to the presence of both methoxy and methyloctyloxy groups, which confer distinct chemical and physical properties. This combination allows for diverse applications and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
3-methoxy-4-nonan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-4-5-6-7-8-9-14(2)20-16-11-10-15(13-18)12-17(16)19-3/h10-14H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFJSMPCMXOZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)OC1=C(C=C(C=C1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
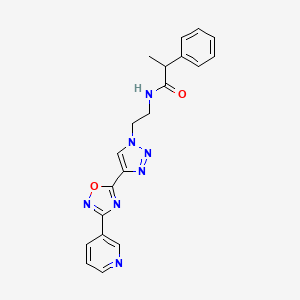
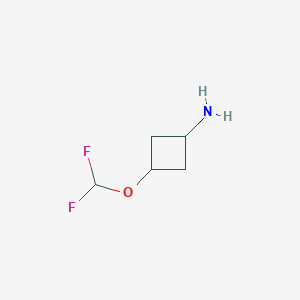

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
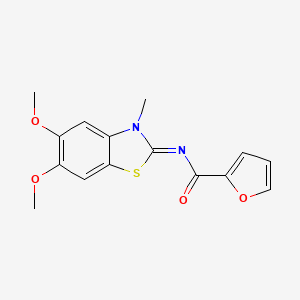
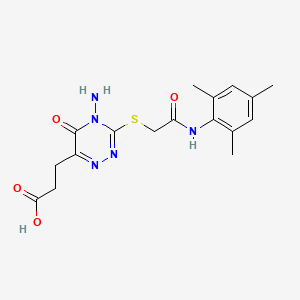
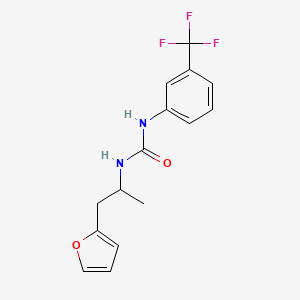
![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)
![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)
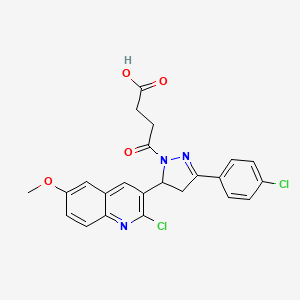
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)
![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)
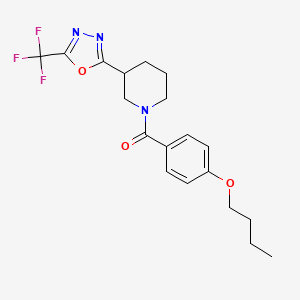
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
